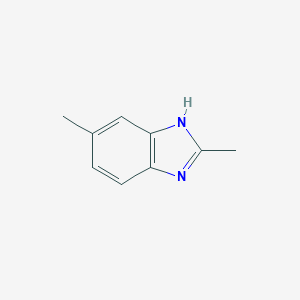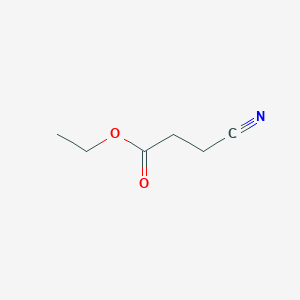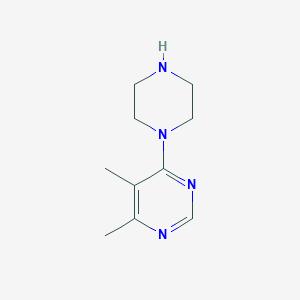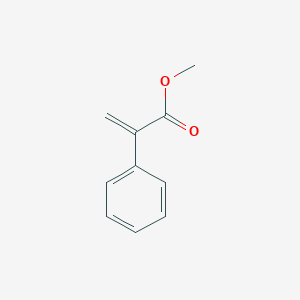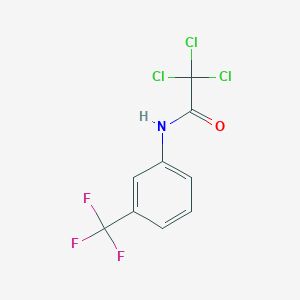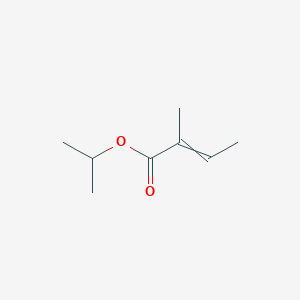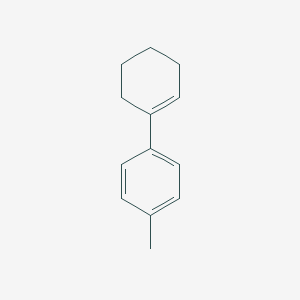
1-(4-Tolyl)-1-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tolyl)-1-cyclohexene, commonly known as TC, is a colorless liquid that belongs to the family of organic compounds known as cycloalkenes. It is a versatile compound that has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of TC is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various chemical reactions. TC has also been shown to undergo various chemical transformations, including hydrogenation, oxidation, and epoxidation.
Biochemische Und Physiologische Effekte
TC has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or a carcinogen. TC has also been shown to have anticonvulsant activity in animal models, indicating its potential as a therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TC has several advantages for use in lab experiments. It is readily available, easy to handle, and has a relatively low cost. TC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TC has some limitations, including its low solubility in water and its tendency to polymerize under certain conditions. These limitations can be overcome by modifying the reaction conditions and using appropriate solvents.
Zukünftige Richtungen
There are several future directions for research on TC. One potential direction is to explore its potential as a therapeutic agent for neurological disorders. Another direction is to study its reactivity in various chemical reactions and its potential applications in organic synthesis. Additionally, the development of new synthetic methods for TC and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Synthesemethoden
The synthesis of TC involves the reaction of cyclohexene with p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of TC as the major product. The yield of TC can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
TC has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in organometallic chemistry, as a starting material for the synthesis of various compounds, and as a probe for studying enzyme kinetics. TC has also been used as a model compound for studying the reactivity of cycloalkenes in various chemical reactions.
Eigenschaften
CAS-Nummer |
1821-23-4 |
|---|---|
Produktname |
1-(4-Tolyl)-1-cyclohexene |
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 |
InChI-Schlüssel |
YAOVYZVTIFLTSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
Andere CAS-Nummern |
1821-23-4 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




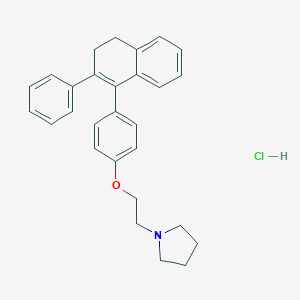
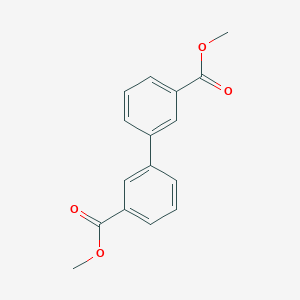
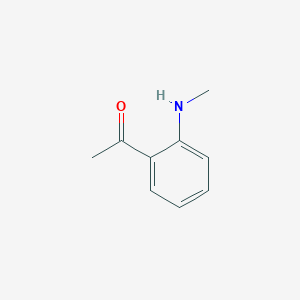
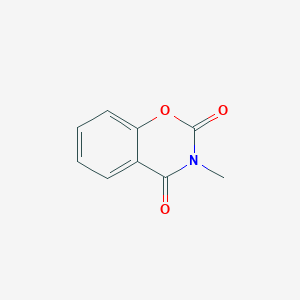
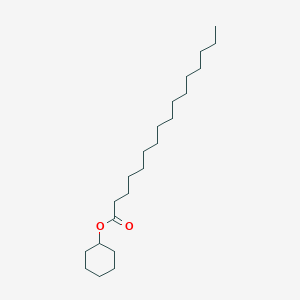
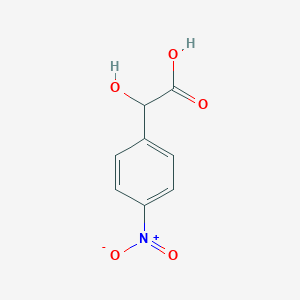
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
